molecular formula C10H12BrNO B1411708 3-Bromo-N,N,5-trimethylbenzamide CAS No. 1369934-16-6

3-Bromo-N,N,5-trimethylbenzamide

Cat. No. B1411708
CAS RN: 1369934-16-6
M. Wt: 242.11 g/mol
InChI Key: OUJMMVKPTHAVJM-UHFFFAOYSA-N
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Description

3-Bromo-N,N,5-trimethylbenzamide (3-BrTMB) is an aromatic amide, a type of organic compound with a benzene ring and an amide group. It is a novel compound with a wide range of potential applications in scientific research.

Scientific Research Applications

  • Synthesis and Characterization of Benzamide Derivatives 3-Bromo-N,N,5-trimethylbenzamide has been utilized in the synthesis of various benzamide derivatives. These compounds have shown potential as non-peptide small molecular antagonists in biological systems (H. Bi, 2015).

  • Inhibitors of Photosynthesis Derivatives of 3-Bromo-N,N,5-trimethylbenzamide, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been studied for their ability to inhibit photosynthetic electron transport. These compounds' efficiency depends on their lipophilicity and electronic properties, suggesting potential applications in studying and manipulating photosynthetic processes (K. Kráľová et al., 2013).

  • Potential Antipsychotic Agents Studies have explored the use of 3-Bromo-N,N,5-trimethylbenzamide derivatives as potential antipsychotic agents. These compounds, such as 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, have shown significant inhibitory properties on specific receptor binding, indicating potential applications in psychiatric medication research (T. Högberg et al., 1990).

  • Photodynamic Therapy and Cancer Treatment The compound has been incorporated into novel zinc phthalocyanines, showing high singlet oxygen quantum yield. These phthalocyanines are potential photosensitizers for photodynamic therapy, particularly in cancer treatment, due to their excellent fluorescence properties and high efficiency in generating singlet oxygen (M. Pişkin et al., 2020).

  • Antidiabetic Research In antidiabetic research, certain derivatives of 3-Bromo-N,N,5-trimethylbenzamide have demonstrated the ability to activate peroxisome proliferator-activated receptors, showing potential as therapeutic agents against type 2 diabetes and related metabolic disorders (Yujung Jung et al., 2017).

  • Catalysis and Chemical Synthesis The compound has been used in palladium-catalyzed direct arylation processes, illustrating its utility in organic synthesis and catalysis. This application is significant in the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Lujun Chen et al., 2013).

  • Cu-Catalysed Synthesis in Organic Chemistry 3-Bromo-N,N,5-trimethylbenzamide derivatives have been used in Cu(I)-catalyzed synthesis processes, indicating their relevance in developing new synthetic methodologies for complex organic compounds (Anupal Gogoi et al., 2014).

  • Synthesis of CCR5 Antagonists Its derivatives have been synthesized as novel non-peptide CCR5 antagonists, which could have implications in the development of new therapeutic agents, particularly in the field of immunology and infectious diseases (H. Bi, 2015).

properties

IUPAC Name

3-bromo-N,N,5-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMMVKPTHAVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N,5-trimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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